molecular formula C9H9N3O3 B8560421 2-(2-Aminoethoxy)-4-nitrobenzonitrile

2-(2-Aminoethoxy)-4-nitrobenzonitrile

Cat. No.: B8560421
M. Wt: 207.19 g/mol
InChI Key: XTQDGNUEEGADGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminoethoxy)-4-nitrobenzonitrile is a benzonitrile derivative featuring a nitro group at the para position and a 2-aminoethoxy substituent at the ortho position. Its molecular formula is C₉H₉N₃O₃, with a calculated molecular weight of 207.19 g/mol. The aminoethoxy group (-O-CH₂-CH₂-NH₂) introduces both hydrophilic and basic characteristics, while the nitro group (-NO₂) contributes strong electron-withdrawing effects, influencing reactivity and stability. This compound is hypothesized to serve as an intermediate in pharmaceuticals or agrochemicals due to its functionalized aromatic backbone .

Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

2-(2-aminoethoxy)-4-nitrobenzonitrile

InChI

InChI=1S/C9H9N3O3/c10-3-4-15-9-5-8(12(13)14)2-1-7(9)6-11/h1-2,5H,3-4,10H2

InChI Key

XTQDGNUEEGADGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCN)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(2-Aminoethoxy)-4-nitrobenzonitrile, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications
2-Amino-4-nitrobenzonitrile C₇H₄N₃O₂ 163.13 -NH₂ (ortho), -NO₂ (para) High melting point (est. >250°C), toxic (R20/21/22), irritant (R36/37/38) Pharmaceutical intermediates
4-[2-(Aminooxy)ethoxy]benzonitrile C₉H₁₀N₂O₂ 178.19 -O-CH₂-CH₂-O-NH₂ (para) Synthesized via optimized routes (96% yield), polar, moderate solubility Organic synthesis, dye precursors
4-(2-Nitrophenoxy)benzonitrile C₁₃H₈N₂O₃ 240.22 -O-C₆H₄-NO₂ (para) Acute oral toxicity (H302), skin/eye irritant (H315/H319) Laboratory reagent, polymer research
2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile C₁₅H₁₃ClN₂ 256.73 -NH-CH(CH₂Cl-C₆H₄) (ortho) Chlorine enhances lipophilicity; structural analogs used in kinase inhibitors Medicinal chemistry scaffolds
This compound (Target) C₉H₉N₃O₃ 207.19 -O-CH₂-CH₂-NH₂ (ortho), -NO₂ (para) Predicted higher solubility than nitro-only analogs; potential corrosivity Drug discovery, agrochemical synthesis

Key Structural and Functional Differences

Substituent Effects on Reactivity: The aminoethoxy group in the target compound enhances nucleophilicity compared to simple nitrobenzonitriles (e.g., 2-Amino-4-nitrobenzonitrile), enabling participation in condensation or alkylation reactions . Nitro groups in all analogs confer electron-withdrawing effects, directing electrophilic substitution to meta positions and stabilizing negative charges in intermediates.

Solubility and Polarity: The aminoethoxy chain increases water solubility relative to non-polar analogs like 4-(2-Nitrophenoxy)benzonitrile, which has a bulky aromatic ether group . Chlorine in 2-{[1-(2-Chlorophenyl)ethyl]amino}benzonitrile improves lipid solubility, making it suitable for membrane-penetrating drug candidates .

Hazard Profiles: Aminoethoxy-containing compounds (e.g., 2-(2-Aminoethoxy)Ethanol) exhibit corrosivity and respiratory irritation risks, suggesting similar handling precautions for the target compound . Nitro groups contribute to toxicity, as seen in 2-Amino-4-nitrobenzonitrile’s R20/21/22 hazards (harmful if inhaled, ingested, or absorbed) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.